molecular formula C19H15ClN6O B3404100 N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide CAS No. 1207006-07-2

N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

Cat. No. B3404100
CAS RN: 1207006-07-2
M. Wt: 378.8
InChI Key: GSPUTSMFMZQVEQ-UHFFFAOYSA-N
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Description

“N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the design and creation of novel derivatives to act as epidermal growth factor receptor inhibitors (EGFRIs) . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core. This core is a critical structure responsible for the inhibitory activity of the compound .


Chemical Reactions Analysis

The compound has shown potent anti-proliferative activities. It inhibited EGFR and ErbB2 kinases at a sub-micromolar level . The inhibition of these kinases caused induction of apoptosis, confirmed by a significant increase in the level of active caspase-3 .

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle.

Mode of Action

The compound likely interacts with its target through ATP-competitive inhibition . This means it competes with ATP for binding to the kinase active site, preventing the phosphorylation of substrate proteins and thus inhibiting the activity of the kinase .

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle progression , particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . The degree of lipophilicity of these compounds allows them to easily diffuse into cells .

Result of Action

The inhibition of CDK2 can lead to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This can result in the inhibition of tumor growth, as seen in preclinical models .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its ability to cross cell membranes and reach its intracellular targets . Additionally, the compound’s stability can be influenced by factors such as pH and temperature, which can affect its shelf-life and effectiveness .

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is its specificity for Aurora kinase A, which makes it a promising candidate for cancer treatment. However, its efficacy may be limited by the development of resistance in cancer cells. In addition, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide. One direction is to investigate its potential application in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another direction is to explore its potential application in other types of cancer, such as ovarian cancer and colorectal cancer. Furthermore, the development of resistance to this compound needs to be further studied to identify strategies to overcome it. Finally, the safety and efficacy of this compound in humans need to be further evaluated in clinical trials.
Conclusion
In conclusion, this compound is a promising candidate for cancer treatment that has been extensively studied for its anti-cancer activity. Its specificity for Aurora kinase A makes it a promising candidate for cancer treatment, and its potential application in combination with other anti-cancer agents needs to be further explored. However, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and efficacy in humans.

Scientific Research Applications

N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide are largely attributed to its interactions with various biomolecules. For instance, it has been found to exhibit inhibitory activity against certain cancer cell lines . This suggests that the compound may interact with key enzymes and proteins involved in cell proliferation and survival.

Cellular Effects

N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has been shown to have significant effects on various types of cells. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its observed anticancer activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

properties

IUPAC Name

N'-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O/c1-12-6-8-13(9-7-12)19(27)25-24-17-14-10-23-26(18(14)22-11-21-17)16-5-3-2-4-15(16)20/h2-11H,1H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPUTSMFMZQVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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